1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione
Description
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)butane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c29-22(27-16-12-25(13-17-27)20-6-2-1-3-7-20)9-10-23(30)28-18-14-26(15-19-28)21-8-4-5-11-24-21/h1-8,11H,9-10,12-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUQFVYVZAFRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperazine Rings: Starting with the synthesis of piperazine derivatives, such as 4-phenylpiperazine and 4-(2-pyridyl)piperazine.
Coupling Reactions: These derivatives are then coupled with a butanedione precursor under controlled conditions, possibly using catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Synthesis: Utilizing batch reactors to handle the multi-step synthesis.
Purification Processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione can be used as a building block for synthesizing more complex molecules.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties, such as acting as a ligand for certain receptors.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione exerts its effects would depend on its specific interactions with molecular targets. Typically, compounds with piperazine rings can interact with neurotransmitter receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is structurally distinct from piperazino-benzofuranone derivatives (e.g., compounds 15a and 16a in ) but shares analogous piperazinyl substituents. Key comparisons include:
*Abbreviations: Ph = phenyl, Py = pyridyl, Pz = piperazino, Me = methyl.
Key Observations :
- Substituent Effects : The 2-pyridyl group in 16a introduces additional nitrogen atoms, enhancing polarity and solubility compared to phenyl-substituted 15a . Similarly, the target compound’s dual heterocyclic substituents may improve aqueous solubility relative to purely aromatic analogs.
- Functional Groups : Carboxylic acid derivatives (e.g., 4-(4-Me-Pz)benzoic acid) exhibit significantly higher melting points due to strong intermolecular H-bonding, a feature absent in the target compound .
Biological Activity
1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione (CAS Number: 1232795-82-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C23H29N5O2
- Molecular Weight : 407.5 g/mol
- Structure : The compound features two piperazine rings and a butanedione moiety, which contribute to its pharmacological properties.
This compound exhibits several mechanisms of action:
- Dopaminergic Activity : Compounds with piperazine structures often interact with dopamine receptors, influencing neurotransmission and potentially exhibiting antipsychotic effects.
- Serotonin Receptor Modulation : The presence of phenyl and pyridyl groups suggests possible interactions with serotonin receptors, which could affect mood regulation and anxiety levels.
- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines, warranting further investigation into its anti-tumor properties.
Biological Activity Overview
Cytotoxicity Against Tumor Cells
Research conducted on benzofuranone derivatives highlighted the cytotoxic potential of compounds containing piperazine structures. In vitro studies showed that these compounds inhibited the growth of human oral tumor cell lines. The introduction of substituents like fluorine enhanced the activity significantly, indicating a structure-activity relationship that could be explored further for this compound.
Q & A
Q. What are the established synthetic routes for 1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione, and how is its structural integrity validated?
The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. For example, piperazine derivatives are often prepared by reacting halogenated precursors (e.g., 4-chloronitrobenzene) with substituted piperazines under alkaline conditions, followed by hydrogenation or acid treatment to stabilize intermediates . Structural validation employs:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and piperazine ring conformation.
- High-performance liquid chromatography (HPLC) to assess purity (>97% as per industry standards ).
- Mass spectrometry (MS) for molecular weight verification.
Q. What physicochemical properties are critical for experimental design, and how are they determined?
Key properties include:
- Solubility : Tested in polar (DMSO, water) and non-polar solvents to optimize reaction media.
- Thermal stability : Analyzed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), particularly for decomposition points (e.g., mp 270°C for related piperazine derivatives ).
- pH sensitivity : Evaluated using UV-Vis spectroscopy under varying pH conditions to assess protonation states of piperazine nitrogen atoms .
Q. How is the compound screened for preliminary biological activity in academic research?
Standard protocols include:
- In vitro receptor binding assays to evaluate affinity for serotonin or dopamine receptors, given structural similarities to psychoactive piperazine derivatives .
- Dose-response studies in cell cultures (e.g., IC₅₀ determination) using fluorometric or colorimetric readouts (e.g., MTT assay).
Advanced Research Questions
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or off-target interactions. To address this:
- Comparative binding studies using radiolabeled ligands (e.g., ³H-LSD for serotonin receptors) under standardized conditions .
- Structure-activity relationship (SAR) analysis of analogs (e.g., 4-(4-Methylpiperazino)aniline dihydrochloride ) to identify critical substituents influencing activity.
Q. How can computational modeling predict reactivity and optimize synthesis?
Advanced approaches include:
- Quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states, as employed by ICReDD for reaction design .
- Machine learning to analyze experimental datasets and predict optimal conditions (e.g., solvent, catalyst) for yield improvement .
Q. What experimental strategies mitigate challenges in scaling up synthesis?
Scale-up issues (e.g., byproduct formation, low yield) require:
- Process control systems (e.g., continuous flow reactors) to maintain temperature and pH stability .
- Design of experiments (DoE) with factorial designs to identify critical variables (e.g., reaction time, stoichiometry) .
Q. How does stereochemical isomerism influence the compound’s activity, and how is this characterized?
Piperazine rings exhibit conformational flexibility, impacting receptor binding. Techniques include:
Q. What analytical techniques validate degradation products under stressed conditions?
For stability studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
